
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal and chemical stability. It is commonly used in various industrial and scientific applications due to its distinctive characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization is common in industrial settings.
化学反応の分析
Types of Reactions: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol and methanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide results in the formation of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl azide.
Hydrolysis: The major products are 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol and methanesulfonic acid.
科学的研究の応用
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceuticals is ongoing.
Industry: It is utilized in the production of specialty chemicals, coatings, and surfactants due to its unique properties.
作用機序
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The fluorine atoms increase the compound’s stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions.
類似化合物との比較
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanol: This compound is similar in structure but lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexanesulfonyl fluoride: This compound has a similar fluorinated backbone but contains a sulfonyl fluoride group instead of a methanesulfonate group.
Uniqueness: 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl methanesulfonate is unique due to its combination of high reactivity and stability. The presence of multiple fluorine atoms provides exceptional thermal and chemical stability, while the methanesulfonate group allows for versatile chemical modifications.
特性
CAS番号 |
188534-35-2 |
|---|---|
分子式 |
C7H5F11O3S |
分子量 |
378.16 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl methanesulfonate |
InChI |
InChI=1S/C7H5F11O3S/c1-22(19,20)21-2-3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2H2,1H3 |
InChIキー |
BRGXVFJOTDAMDP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


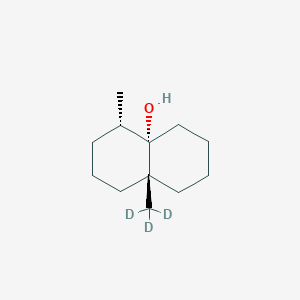
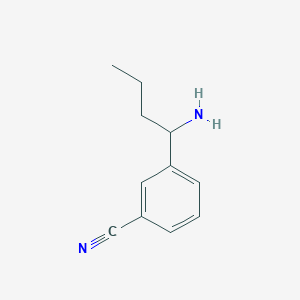
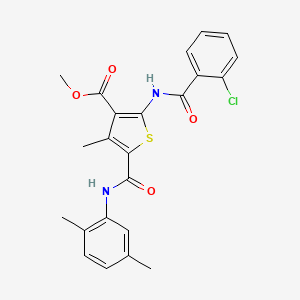
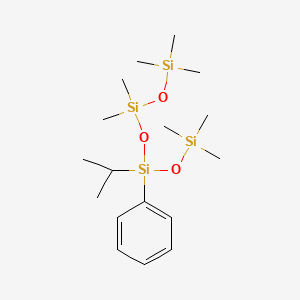


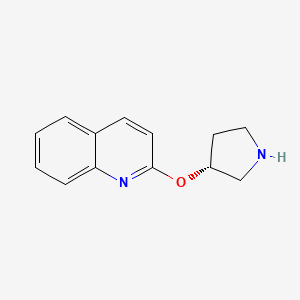


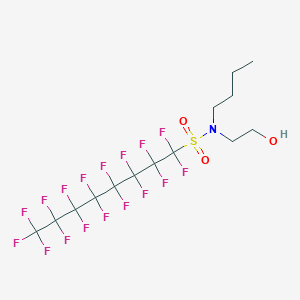
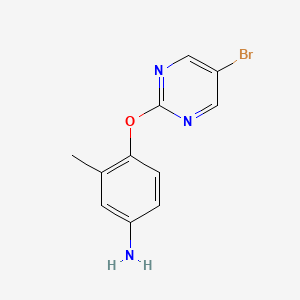
![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


